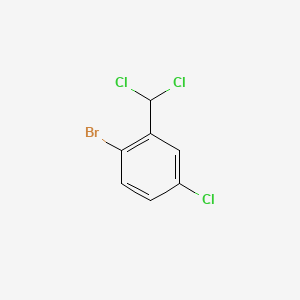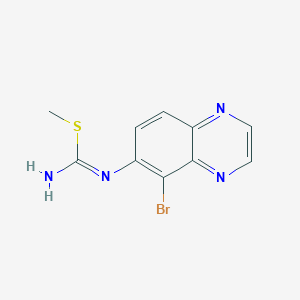![molecular formula C11H16O B13694578 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one is a unique organic compound characterized by its spirocyclic structure. This compound consists of a bicyclo[2.2.1]heptane ring system fused to a cyclopentanone ring. The spiro linkage, where two rings are connected through a single atom, imparts distinct chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as norbornene and cyclopentanone.
Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclo[2.2.1]heptane core. This reaction involves the cycloaddition of norbornene with a suitable dienophile.
Spiro Formation: The spiro linkage is introduced through a series of steps involving the functionalization of the bicyclo[2.2.1]heptane ring and subsequent cyclization with cyclopentanone.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and reaction conditions are fine-tuned to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to ring-opening or ring-contraction products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bicyclo[2.2.1]heptane or cyclopentanone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could lead to ring-opened or contracted structures.
Aplicaciones Científicas De Investigación
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one finds applications in various fields of scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential as a pharmacophore in drug discovery, targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
- Bicyclo[2.2.1]heptane, 1,7,7-trimethyl-
Uniqueness
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one is unique due to its specific spiro linkage and the combination of the bicyclo[2.2.1]heptane and cyclopentanone rings. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
spiro[bicyclo[2.2.1]heptane-7,2'-cyclopentane]-1'-one |
InChI |
InChI=1S/C11H16O/c12-10-2-1-7-11(10)8-3-4-9(11)6-5-8/h8-9H,1-7H2 |
Clave InChI |
BHDMURLCMXFBML-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2(C1)C3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


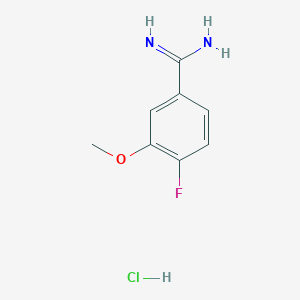
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)

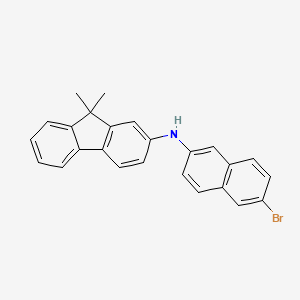
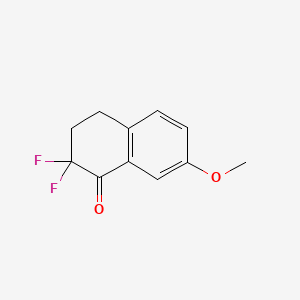

![3'-(Diethylamino)-6'-hydroxy-2-(2-hydroxyethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13694541.png)

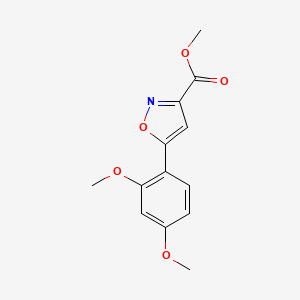
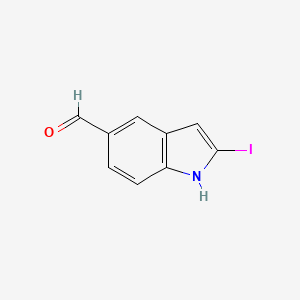

![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
